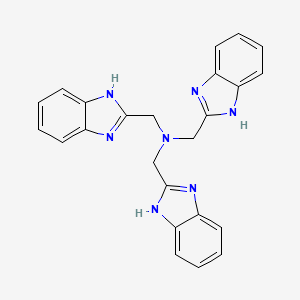
Piperidine-3-carboxylic acid (2,6-dimethyl-phenyl)-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is also known as 2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate . It appears as a fresh yellow needle-like crystal .
Physical and Chemical Properties The compound is a light yellow powder or needle-like crystal that dissolves in hot ethanol and slightly in water. It is non-toxic and tasteless, and it gradually darkens when exposed to light . The melting point is between 176-183°C . The predicted boiling point is 351.8±42.0 °C and the predicted density is 1.104±0.06 g/cm3 . It is easily soluble in organic solvents .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research and Development
N-(2,6-dimethylphenyl)piperidine-3-carboxamide is utilized in the synthesis of long-acting amide-type local anesthetics such as bupivacaine, which is used for various types of anesthesia including peripheral nerve block, epidural, and intrathecal anesthesia. Its potency is approximately four times that of lidocaine .
Pharmaceutical Quality Control
As a certified reference material, this compound serves an essential role in pharmaceutical release testing and method development for qualitative and quantitative analyses. It ensures the accuracy and calibration of analytical instruments used in the pharmaceutical industry .
Analytical Chemistry
In chromatographic and spectrophotometric techniques, it is used as a pharmaceutical reference standard for the determination of analytes in pharmaceutical formulations .
Synthesis Process Optimization
The compound is involved in the optimization and improvement of synthesis processes for related pharmaceuticals, such as levobupivacaine hydrochloride. This includes comprehensive exploration of industrial-scale production details and the development of novel high-performance liquid chromatography (HPLC) analysis methods .
Medicinal Chemistry
The piperidine moiety within N-(2,6-dimethylphenyl)piperidine-3-carboxamide is a crucial synthetic block for drug construction. Piperidine-containing compounds are significant in medicinal chemistry due to their structural importance in a wide range of therapeutic agents .
Antioxidant Research
Piperidine-based compounds exhibit powerful antioxidant action by hindering or suppressing free radicals. This property is being explored for potential therapeutic applications .
Safety and Hazards
The compound has been assigned the GHS07 hazard symbol, with hazard statements H315, H319, and H335 . The safety precautions include P261, P280a, P304+P340, P305+P351+P338, P405, and P501a . The LD50 oral in dog is > 12gm/kg .
Applications This compound is used as a feed additive and is a novel multifunctional feed additive. It can significantly promote the growth of livestock, poultry, fish, shrimp, cattle, sheep, and other animals, and improve production and reproductive performance .
Wirkmechanismus
Target of Action
N-(2,6-dimethylphenyl)piperidine-3-carboxamide, also known as Piperidine-3-carboxylic acid (2,6-dimethyl-phenyl)-amide, primarily targets the sodium channels in neurons . These channels play a crucial role in the propagation of action potentials in neurons, which are essential for nerve signal transmission .
Mode of Action
Piperidine-3-carboxylic acid (2,6-dimethyl-phenyl)-amide acts as a sodium channel blocker . It inhibits sodium currents in neurons in a concentration-dependent manner . By blocking these channels, the compound increases the firing threshold, thereby inhibiting synaptic transmission in sympathetic ganglia .
Biochemical Pathways
The action of N-(2,6-dimethylphenyl)piperidine-3-carboxamide affects the neuronal signaling pathway. By blocking sodium channels, it disrupts the normal flow of sodium ions, which in turn inhibits the propagation of action potentials . This disruption can affect downstream neuronal signaling and neurotransmitter release.
Pharmacokinetics
The pharmacokinetic properties of Piperidine-3-carboxylic acid (2,6-dimethyl-phenyl)-amide include its metabolism in the liver and excretion through the kidneys . It has a high protein binding capacity of 95% . The compound’s lipid-soluble nature allows it to cross biological membranes, impacting its distribution and bioavailability .
Result of Action
The molecular and cellular effects of N-(2,6-dimethylphenyl)piperidine-3-carboxamide’s action include decreased sensation in the specific area where it is applied due to its function as a local anesthetic . By blocking sodium channels and inhibiting action potentials, it reduces nerve signal transmission, leading to a decrease in sensation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Piperidine-3-carboxylic acid (2,6-dimethyl-phenyl)-amide. For instance, the compound’s stability and efficacy can be affected by factors such as pH and temperature. Furthermore, individual factors such as the patient’s metabolic rate and the presence of other medications can also influence the compound’s pharmacokinetics and overall effect .
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-5-3-6-11(2)13(10)16-14(17)12-7-4-8-15-9-12/h3,5-6,12,15H,4,7-9H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYUAAHPVDFFEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349551 |
Source


|
| Record name | Piperidine-3-carboxylic acid (2,6-dimethyl-phenyl)-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)piperidine-3-carboxamide | |
CAS RN |
337488-90-1 |
Source


|
| Record name | Piperidine-3-carboxylic acid (2,6-dimethyl-phenyl)-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Indolo[2,3-b]quinoxalin-6-yl-acetic acid](/img/structure/B1330901.png)






![Propanamide, N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B1330915.png)
![2-Amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1330917.png)



